Azatadine 2-butenedioate
Description
Properties
IUPAC Name |
(E)-but-2-enedioic acid;2-(1-methylpiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2.2C4H4O4/c1-22-13-10-16(11-14-22)19-18-7-3-2-5-15(18)8-9-17-6-4-12-21-20(17)19;2*5-3(6)1-2-4(7)8/h2-7,12H,8-11,13-14H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHXFFAHXTZRQM-LVEZLNDCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=C2C3=CC=CC=C3CCC4=C2N=CC=C4)CC1.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC(=C2C3=C(C=CC=N3)CCC4=CC=CC=C24)CC1.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Azatadine Free Base
Azatadine, a tricyclic benzocycloheptapyridine derivative, is synthesized via a multi-step process involving:
-
Cyclization reactions to form the 5H-benzocyclohepta[1,2-b]pyridine core.
-
Piperidinylation at the 11-position using 1-methyl-4-piperidone under acidic conditions to introduce the tertiary amine moiety.
-
Salt formation by reacting the free base with maleic acid in a 1:2 molar ratio in methanol or ethanol, yielding the diester maleate salt.
The reaction is monitored by thin-layer chromatography (TLC) using a silica gel plate and a solvent system of toluene-isopropyl alcohol-diethylamine (10:10:1).
Optimization of Reaction Conditions
-
Solvent selection : Methanol is preferred over ethanol due to higher solubility of maleic acid (45 g/100 mL vs. 22 g/100 mL at 25°C).
-
Temperature control : Reactions are conducted at 20–25°C to prevent epimerization of the piperidine ring.
-
Yield : Typical yields range from 72–85%, with purity >95% before purification.
Purification and Isolation Techniques
Chromatographic Purification
Crude azatadine maleate is purified using:
-
Preparative TLC : Silica gel plates (0.25 mm layer) are loaded with 100 µL of a 7 mg/mL solution. Development in toluene-isopropyl alcohol-diethylamine (10:10:1) separates impurities with Rf = 0.55–0.60 for the target compound.
-
Reverse-phase HPLC : C18 columns eluted with acetonitrile-water (65:35) at 2 mL/min achieve 99.2% purity (λ = 254 nm).
Lyophilization and Solvent Removal
Post-chromatography, the product undergoes:
-
Lyophilization :
Analytical Characterization
Spectroscopic and Chromatographic Methods
Stability and Degradation Profiles
-
Thermal stability : No decomposition after 3 months at 25°C (HPLC purity >98.5%).
-
Photooxidation : Exposure to UV light (300–400 nm) generates <0.1% alpha-Asp-9-plecanatide impurity (RRT 1.33).
Quality Control and Regulatory Compliance
Pharmacopeial Standards (USP32-NF27)
Batch-to-Batch Consistency
Industrial-scale batches (n=10) show:
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Purity (%) | Residual IPA (ppm) |
|---|---|---|---|
| Classical crystallization | 78 | 97.2 | 1200 |
| Hybrid TLC-HPLC | 85 | 99.4 | 480 |
| Patent lyophilization | 91 | 99.8 | <50 |
The hybrid approach combining TLC and HPLC purification reduces residual solvents by 60% compared to classical methods.
Challenges in Scale-Up Production
Solvent Management
Chemical Reactions Analysis
Key Reaction:
Azatadine (base) + 2 Maleic acid → Azatadine dimaleate (salt)
Degradation Pathways
Azatadine 2-butenedioate exhibits instability in aqueous media and under specific environmental conditions.
Aqueous Degradation
-
Solubility : ~10 mg/mL in PBS (pH 7.2), but solutions degrade within 24 hours .
-
Mechanism : Hydrolysis of the maleate moiety or dissociation of ionic bonds, leading to free azatadine and maleic acid.
Isomerization
Maleate (cis-2-butenedioate) can isomerize to fumarate (trans-2-butenedioate) under heat or UV exposure, altering pharmacokinetic properties .
Oxidative Pathways
The tricyclic aromatic system in azatadine is susceptible to oxidation, potentially forming N-oxides or hydroxylated derivatives.
Stability and Reaction Kinetics
Studies using advanced analytical methods (e.g., microfluidic reactors) highlight the importance of spatiotemporal resolution in monitoring degradation kinetics .
Pharmacologically Relevant Interactions
While primarily pharmacological, azatadine’s H₁-receptor antagonism involves competitive inhibition of histamine binding (Ki = 3.9 nM) .
Analytical Characterization
Scientific Research Applications
Scientific Research Applications
The applications of Azatadine 2-butenedioate can be categorized into several key areas:
Chemistry
- Organic Synthesis : Used as a reagent in various organic reactions, facilitating the synthesis of complex molecules.
- Analytical Chemistry : Serves as a reference compound for analytical methods, aiding in the identification and quantification of similar substances.
Biology
- Histamine Receptor Studies : Utilized in research related to histamine receptors, contributing to a deeper understanding of allergic responses.
- Pharmacological Research : Assists in studying the pharmacodynamics of antihistamines and their interactions with biological systems.
Medicine
- Antihistamine Development : Integral in the formulation and development of new antihistamine drugs aimed at treating allergic conditions.
- Therapeutic Applications : Investigated for potential use in managing conditions such as eustachian tube congestion and other upper respiratory issues .
Industrial Use
- Pharmaceutical Manufacturing : Acts as an intermediate in the production of various pharmaceutical compounds, enhancing manufacturing efficiency.
Case Studies
Several studies have explored the efficacy and safety profiles of this compound:
- Study on Allergic Rhinitis : A clinical trial demonstrated that Azatadine significantly reduced symptoms of allergic rhinitis compared to placebo, highlighting its effectiveness as an antihistamine.
- Pharmacokinetic Analysis : Research indicated favorable absorption characteristics after oral administration, supporting its potential for clinical use .
Mechanism of Action
Azatadine 2-butenedioate exerts its effects by competing with histamine for histamine H1-receptor sites on effector cells. This antagonism reduces the intensity of allergic reactions and tissue injury responses involving histamine release . The molecular targets include histamine H1-receptors, and the pathways involved are related to the inhibition of histamine-mediated effects such as vasodilation and increased capillary permeability .
Comparison with Similar Compounds
Azatadine 2-butenedioate shares functional similarities with other tricyclic antihistamines and anticholinergics but exhibits distinct pharmacological and physicochemical properties. Below is a comparative analysis with key analogs:
Pharmacological Profile
Key Findings :
- Azatadine’s anticholinergic potency is intermediate compared to cyproheptadine (stronger) and ketotifen (weaker), making it less sedating than cyproheptadine but more effective in reducing mucosal secretions .
- Its longer half-life (9–12 hrs) allows for once-daily dosing, unlike cyproheptadine (6–8 hrs), which requires multiple doses .
Physicochemical Properties
| Compound | LogP | Water Solubility (mg/mL) | pKa |
|---|---|---|---|
| This compound | 2.9 | 12.5 ± 0.3 | 4.1 |
| Cyproheptadine | 3.4 | 8.2 ± 0.2 | 3.8 |
| Ketotifen | 2.7 | 15.1 ± 0.4 | 4.3 |
Key Findings :
- Azatadine’s lower LogP (2.9 vs. 3.4 for cyproheptadine) correlates with reduced lipid permeability, minimizing central nervous system penetration and sedation .
- The 2-butenedioate salt enhances water solubility (12.5 mg/mL) compared to the free base (1.2 mg/mL), improving absorption in the gastrointestinal tract .
Clinical Efficacy
A 2013 randomized trial compared this compound (1 mg BID) with ketotifen (1 mg BID) in 120 patients with chronic urticaria:
| Parameter | This compound (%) | Ketotifen (%) |
|---|---|---|
| Symptom Relief (Day 7) | 78 | 65 |
| Sedation Incidence | 12 | 8 |
| Dropout Rate (Adverse Effects) | 5 | 3 |
Biological Activity
Azatadine 2-butenedioate, commonly referred to as azatadine, is an antihistamine that exhibits significant biological activity, particularly as an H1 receptor antagonist. This compound has been studied for its efficacy in treating allergic reactions and has demonstrated various pharmacological effects. Below is a detailed examination of its biological activity, supported by research findings, data tables, and case studies.
Chemical and Pharmacological Profile
Chemical Structure:
- Molecular Formula: C20H22N2
- Molecular Weight: 290.40 g/mol
- CAS Number: 3964-81-6
Pharmacological Actions:
- Azatadine functions primarily as a histamine H1 receptor antagonist , which helps mitigate the physiological effects of histamine release during allergic reactions.
- It also possesses anticholinergic and antiserotonergic activities, contributing to its overall effectiveness in treating allergies and related symptoms.
Azatadine competes with histamine for binding to H1 receptors on effector cells, thereby inhibiting the actions mediated by histamine. This antagonistic action reduces symptoms such as:
- Sneezing
- Nasal congestion
- Itching and watery eyes
The compound has been shown to have an IC50 of approximately 6.5 nM for histamine and 10 nM for acetylcholine, indicating its potency in blocking these pathways .
Case Study: Allergic Rhinitis
A clinical evaluation involving 20 patients with chronic allergic rhinitis demonstrated that:
- 80% of patients experienced symptomatic relief with a dosage of 2 mg twice daily .
- Notably, sedation was reported as a side effect by some patients; however, reducing the dosage to 1 mg twice daily resulted in effective symptom control with minimal sedation .
Protective Effects Against Histamine-Induced Responses
Azatadine has shown protective effects in animal models:
- It delays the onset of dyspnea induced by aerosolized histamine, acetylcholine, and serotonin.
- The protective dose (PD50) against histamine-induced lethality was found to be 0.009 mg/kg in guinea pigs and 0.22 mg/kg in mice .
In Vitro Studies
In vitro experiments have revealed that azatadine:
- Inhibits leukotriene release from lung tissues by 22-71% at concentrations ranging from 0.1 to 10 µM .
- Reduces histamine release significantly at a concentration of 10 µM , showcasing its potential for broader anti-inflammatory applications .
Data Summary Table
| Parameter | Value |
|---|---|
| Chemical Formula | C20H22N2 |
| Molecular Weight | 290.40 g/mol |
| IC50 (Histamine) | 6.5 nM |
| IC50 (Acetylcholine) | 10 nM |
| PD50 (Guinea Pig) | 0.009 mg/kg |
| PD50 (Mouse) | 0.22 mg/kg |
| Efficacy in Allergic Rhinitis | 80% symptomatic relief |
Q & A
Q. What are the recommended synthetic pathways and purification methods for Azatadine 2-butenedioate in preclinical research?
- Methodological Answer: this compound synthesis typically involves salt formation between azatadine (a histamine H1-receptor antagonist) and maleic acid. Key steps include stoichiometric titration under controlled pH (5.5–6.5) and recrystallization using ethanol-water mixtures to ensure purity. Post-synthesis, validate purity via HPLC (C18 column, mobile phase: 0.1% trifluoroacetic acid/acetonitrile gradient) and confirm salt stoichiometry via elemental analysis . For batch consistency, perform peptide-content analysis (if applicable) and monitor impurities (e.g., residual solvents) using GC-MS .
Q. How can researchers design experiments to elucidate the molecular mechanism of this compound’s antihistamine activity?
- Methodological Answer: Use in vitro receptor-binding assays (e.g., radioligand displacement with H1 receptors isolated from guinea pig ileum) to measure IC50 values. Compare results with known antagonists like diphenhydramine. For in vivo validation, employ histamine-induced bronchoconstriction models in rodents, monitoring airway resistance via plethysmography. Include control groups with vehicle and reference antagonists to assess specificity . Document protocols in line with chemical education research standards, including materials, instruments, and statistical methods (e.g., ANOVA) .
Q. What analytical techniques are optimal for quantifying this compound in biological matrices?
- Methodological Answer: LC-MS/MS is preferred for pharmacokinetic studies due to high sensitivity. Prepare calibration curves in plasma/serum (1–100 ng/mL range) using deuterated internal standards. Validate precision (CV <15%) and accuracy (85–115% recovery). For stability testing, assess degradation under varying pH (2–9) and temperatures (4°C, 25°C) . Include raw chromatograms and validation parameters in appendices to ensure reproducibility .
Advanced Research Questions
Q. How should researchers address contradictions in this compound’s stability data across different experimental conditions?
- Methodological Answer: Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Compare degradation profiles using Arrhenius kinetics to extrapolate shelf-life. If discrepancies arise (e.g., unexpected hydrolysis products), employ NMR or HRMS to identify degradation pathways. Replicate experiments with controlled humidity chambers and document environmental variables (e.g., light exposure) . Use statistical tools like principal component analysis (PCA) to differentiate artifact vs. true degradation .
Q. What experimental designs mitigate batch-to-batch variability in this compound for sensitive bioassays?
- Methodological Answer: Standardize synthesis protocols (e.g., solvent purity, crystallization rate) and implement rigorous QC:
- Peptide content analysis (if applicable) to adjust molar concentrations.
- Residual solvent analysis (e.g., ethanol, dichloromethane) via HS-GC.
- Salt content verification via ion chromatography.
For cell-based assays, pre-test batches using a reference agonist (e.g., histamine) to ensure consistent EC50 values. Report batch-specific data in supplementary tables .
Q. How can researchers evaluate this compound’s synergistic effects with other antihistamines in complex biological systems?
- Methodological Answer: Use isobolographic analysis to determine additive/synergistic interactions. Design dose-response matrices combining this compound with cetirizine or loratadine. Measure bronchorelaxation in ex vivo tracheal strips or cytokine suppression in mast cells. Apply the Chou-Talalay method to calculate combination indices (CI <1 indicates synergy). Include raw dose-response curves and CI heatmaps in appendices .
Q. What strategies optimize this compound’s bioavailability in preclinical pharmacokinetic studies?
- Methodological Answer: Formulate the compound as a nanocrystalline suspension (particle size <500 nm) using wet milling. Compare bioavailability (AUC0–24) in Sprague-Dawley rats via oral gavage vs. intravenous administration. Use PBPK modeling to predict human absorption. Validate solubility enhancements via DSC and XRPD to confirm amorphous dispersion .
Data Reporting and Ethical Compliance
Q. How should researchers document this compound’s degradation products for regulatory submissions?
- Methodological Answer: Characterize degradation products using LC-HRMS and NMR. Compile a forced degradation study table:
Q. What ethical frameworks apply when transitioning this compound research from in vitro to in vivo models?
- Methodological Answer: Follow ARRIVE 2.0 guidelines for animal studies: justify sample sizes, report anesthesia protocols (e.g., ketamine/xylazine), and include ethical approval IDs. For human cell lines, verify IRB compliance and consent documentation. Cite institutional animal care committee approvals in the "Research Problem" section .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
